molecular formula C9H18ClNO B8054256 (5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride

Cat. No.: B8054256
M. Wt: 191.70 g/mol
InChI Key: OYZXETSHAAHLHT-UHFFFAOYSA-N
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Description

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.11 g/mol . This compound is characterized by its bicyclic structure, which includes an amino group and a methanol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride typically involves the reaction of bicyclic precursors with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of the Bicyclic Structure: This step involves the construction of the bicyclo[3.2.1]octane core through cyclization reactions.

    Introduction of Functional Groups: Amino and methanol groups are introduced through substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and methanol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride can be compared with other bicyclic compounds, such as:

    Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.

    Bicyclo[2.2.1]heptane Derivatives: These compounds have a different ring size but similar chemical properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(5-amino-1-bicyclo[3.2.1]octanyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9-3-1-2-8(6-9,7-11)4-5-9;/h11H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZXETSHAAHLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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